5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione

Antimicrobial Resistance Gram-positive bacteria N-Mannich base

The compound 5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione belongs to the class of 1,3,4-oxadiazole-2(3H)-thione N-Mannich bases. It is defined by a core oxadiazole-thione scaffold, substituted at the 5-position with a 4-bromophenyl ring and at the N-3 position with a morpholin-4-ylmethyl group.

Molecular Formula C13H14BrN3O2S
Molecular Weight 356.24 g/mol
Cat. No. B3698267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione
Molecular FormulaC13H14BrN3O2S
Molecular Weight356.24 g/mol
Structural Identifiers
SMILESC1COCCN1CN2C(=S)OC(=N2)C3=CC=C(C=C3)Br
InChIInChI=1S/C13H14BrN3O2S/c14-11-3-1-10(2-4-11)12-15-17(13(20)19-12)9-16-5-7-18-8-6-16/h1-4H,5-9H2
InChIKeyCXOROOHWSZOTDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione: A Morpholine-Functionalized N-Mannich Base for Antimicrobial Screening


The compound 5-(4-bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione belongs to the class of 1,3,4-oxadiazole-2(3H)-thione N-Mannich bases. It is defined by a core oxadiazole-thione scaffold, substituted at the 5-position with a 4-bromophenyl ring and at the N-3 position with a morpholin-4-ylmethyl group. This compound was synthesized and characterized as part of a series studying the influence of non-covalent interactions on solid-state supramolecular assembly [1]. Its primary documented biological relevance lies in its moderate, broad-spectrum activity against Gram-positive bacteria, a profile that directly contrasts with its closely related piperidine and thiomorpholine analogs, which instead exhibit notable anti-proliferative activity against the HepG-2 liver cancer cell line [1].

Why 5-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione Cannot Be Replaced by Piperidine or Thiomorpholine Analogs


Generic substitution among the 1,3,4-oxadiazole-2(3H)-thione N-Mannich bases with the same 4-bromophenyl core but different cyclic amine substituents will fail because the specific amine group dictates a functional bifurcation in biological activity. A direct head-to-head comparison demonstrates that the morpholine substituent uniquely confers a broad-spectrum antibacterial phenotype against multiple Gram-positive strains, while a seemingly minor swap to a piperidine or thiomorpholine group completely eliminates this broad activity in favor of a selective anti-proliferative effect against the HepG-2 liver cancer cell line [1]. This functional divergence is underpinned by substituent-specific non-covalent interaction networks, where the morpholine derivative, unlike its thiomorpholine counterpart, does not rely on directional σ-hole interactions (Cl···Cl halogen and S···N chalcogen bonds) that stabilize a different crystal packing geometry [1]. Therefore, procurement decisions cannot be based on core scaffold similarity alone.

Quantitative Differentiation of 5-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione from its Closest Analogs


Broad-Spectrum Antibacterial Activity Absent in Piperidine and Thiomorpholine Analogs

The morpholine derivative demonstrates a moderate antibacterial activity against all tested Gram-positive bacterial strains, a profile that is qualitatively and quantitatively distinct from the piperidine and thiomorpholine analogs, which showed no such broad-spectrum effect [1].

Antimicrobial Resistance Gram-positive bacteria N-Mannich base

Divergent Anti-Proliferative Activity: Morpholine vs. Piperidine/Thiomorpholine Analogs on HepG-2

In stark contrast to the morpholine derivative's lack of notable effectiveness against the HepG-2 cell line, both the piperidine and thiomorpholine analogs showed significant anti-proliferative activity in the same assay [1].

Liver Cancer HepG-2 anti-proliferative

Substituent-Driven Differential Non-Covalent Interaction Networks in the Solid State

The solid-state architecture of the morpholine derivative is governed by a different set of intermolecular interactions compared to the thiomorpholine analog. The thiomorpholine compound is specifically favored by two distinct σ-hole interactions, a Cl···Cl halogen bond and an S···N chalcogen bond, which are uniquely absent or non-contributing in the morpholine derivative's crystal lattice. Hirshfeld surface analysis and CLP-PIXEL energy calculations confirm these substituent-specific energetic landscapes [1].

Crystal Engineering Non-Covalent Interactions Hirshfeld Surface Analysis

Proven Application Scenarios for 5-(4-Bromophenyl)-3-(morpholin-4-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione Based on Comparative Evidence


Phenotypic Screening for Novel Gram-Positive Antibacterial Agents

This compound can serve as a validated positive control or starting scaffold hit in phenotypic screening campaigns focused on discovering new Gram-positive antibacterial agents. Unlike its piperidine and thiomorpholine analogs, which lack a broad-spectrum Gram-positive profile, the morpholine derivative provides the specific moderate activity across multiple strains needed to identify and benchmark new leads [1].

Anti-Proliferative Selectivity Profiling to Exclude HepG-2 Activity

In oncology drug discovery programs seeking compounds with an explicit lack of HepG-2 liver cancer toxicity, this morpholine derivative serves as a critical inactive comparator. Its proven absence of notable anti-proliferative activity against HepG-2 cells, in contrast to both the piperidine and thiomorpholine analogs, makes it ideal for establishing selectivity windows and counter-screening panels [1].

Probing the Role of σ-Hole Interactions in Solid-State Stability

The morpholine derivative is the essential comparison tool for crystallographers and formulation scientists studying the impact of σ-hole interactions on crystal habit and stability. It forms a minimal pair with the thiomorpholine analog, which uniquely exhibits Cl···Cl halogen and S···N chalcogen bonds. This allows for a direct, quantitative deconvolution of how these specific interactions influence bulk material properties [1].

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